Fmoc-VAP-MMAE -

Fmoc-VAP-MMAE

Catalog Number: EVT-12529947
CAS Number:
Molecular Formula: C70H98N8O13
Molecular Weight: 1259.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-VAP-MMAE is a compound that combines the Fmoc (9-fluorenylmethoxycarbonyl) protection group with the peptide VAP and the cytotoxic agent monomethyl auristatin E (MMAE). This compound is primarily used in the development of antibody-drug conjugates, which are designed for targeted cancer therapy. The structure of Fmoc-VAP-MMAE allows for selective delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy tissues.

Source and Classification

Fmoc-VAP-MMAE is classified under synthetic peptide-drug conjugates. It falls within a broader category of targeted therapies that utilize specific ligands to direct cytotoxic agents to tumor cells. The Fmoc group serves as a protective moiety during peptide synthesis, while MMAE is known for its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-VAP-MMAE typically involves solid-phase peptide synthesis (SPPS) using the Fmoc strategy. This method allows for the sequential addition of amino acids while protecting the amine group with the Fmoc moiety.

  1. Fmoc Removal: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF), typically requiring several washes to ensure complete deprotection .
  2. Coupling Reactions: Following deprotection, coupling reactions are performed using activated amino acids or their derivatives. Common activation methods include carbodiimide-based coupling, which facilitates the formation of peptide bonds .
  3. Linker Attachment: The MMAE component is linked to the peptide through a self-immolative linker, often incorporating a p-aminobenzylcarbamate moiety that can be cleaved in response to specific enzymatic conditions .

The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fmoc-VAP-MMAE consists of three main components:

  • Fmoc Group: A bulky protective group that facilitates peptide synthesis.
  • VAP Peptide: A specific sequence that targets integrin receptors on cancer cells.
  • MMAE: A potent cytotoxic agent that disrupts microtubule dynamics.
Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-VAP-MMAE undergoes various chemical reactions during its synthesis and application:

  • Deprotection Reactions: The cleavage of the Fmoc group via base treatment is a critical step in synthesizing peptides.
  • Coupling Reactions: The formation of peptide bonds through coupling reactions involving activated amino acid derivatives.
  • Cleavage Mechanism: Upon reaching target cells, MMAE is released from its linker through enzymatic cleavage, typically by lysosomal enzymes, allowing it to exert its cytotoxic effects .
Mechanism of Action

Process and Data

The mechanism of action for Fmoc-VAP-MMAE involves:

  1. Targeting: The VAP peptide binds specifically to integrin receptors on cancer cells.
  2. Internalization: Following binding, the conjugate is internalized via endocytosis.
  3. Release of MMAE: Inside the cell, lysosomal enzymes cleave the self-immolative linker, releasing MMAE.
  4. Cytotoxic Action: Released MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Fmoc-VAP-MMAE is primarily utilized in:

  • Antibody-Drug Conjugates: As a component in targeted therapies for various cancers, leveraging its ability to selectively deliver cytotoxic agents to tumor cells.
  • Research Applications: Used in studies focusing on targeted delivery systems, drug resistance mechanisms, and therapeutic efficacy in preclinical models.
  • Clinical Development: Investigated for use in combination therapies aimed at enhancing treatment outcomes for patients with specific types of cancer.

This compound exemplifies advancements in targeted cancer therapy, combining synthetic chemistry with biological specificity to improve treatment efficacy while minimizing side effects associated with conventional chemotherapy.

Properties

Product Name

Fmoc-VAP-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C70H98N8O13

Molecular Weight

1259.6 g/mol

InChI

InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1

InChI Key

DNBKSBZOHVIOEB-QKUOFYSQSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.